molecular formula C21H17F3N4O2S B6574969 7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 1105240-57-0

7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B6574969
CAS No.: 1105240-57-0
M. Wt: 446.4 g/mol
InChI Key: FEAFOKYFRFVAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a useful research compound. Its molecular formula is C21H17F3N4O2S and its molecular weight is 446.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.10243146 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one (CAS: 1105192-64-0) is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18F3N3OS
  • Molecular Weight : 388.42 g/mol
  • Purity : 98%
  • InChI Key : IIAVCSMRIFAGKB-UHFFFAOYSA-N

Research indicates that this compound exhibits multiple biological activities through various mechanisms:

  • Tyrosine Kinase Inhibition : The compound has been shown to phosphorylate multiple receptor tyrosine kinases, particularly promoting endocytosis of the epidermal growth factor receptor (EGFR) and modulating the endocytosis of activated B-cell receptor complexes. This is crucial for regulating cell signaling pathways involved in cancer progression and immune responses .
  • Regulation of Autophagy : It positively regulates late-stage autophagy by influencing the trafficking and function of lysosomal components. This suggests a role in cellular homeostasis and potential therapeutic applications in diseases characterized by autophagy dysregulation .
  • Oxidative Stress Response : The compound targets mitochondrial dysfunction during oxidative stress, mediating cell death pathways that could be exploited in cancer therapies or neurodegenerative diseases .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

A study demonstrated that the compound inhibits the proliferation of several cancer cell lines through cell cycle arrest and induction of apoptosis. The mechanism involves the downregulation of phospho-extracellular signal-regulated kinase (ERK) pathways, which are often overactive in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
ARO (BRAF mutant)10G0/G1 arrest
MV4-1114Apoptosis induction
MOLM1350ERK pathway inhibition

Neuroprotective Effects

In neurodegenerative models, the compound has shown potential neuroprotective effects by modulating apoptosis-related proteins and enhancing neuronal survival under stress conditions.

Case Studies

  • Study on Cancer Cell Lines : In vitro studies using ARO and MV4-11 cells showed significant growth inhibition at low concentrations, suggesting potential as a targeted therapy for BRAF mutant cancers.
  • Neuroprotection in Oxidative Stress Models : Research involving neuronal cultures exposed to oxidative stress indicated that treatment with this compound reduced cell death and improved survival rates by modulating mitochondrial pathways.

Properties

IUPAC Name

7-(furan-2-yl)-2-pyrrolidin-1-yl-5-[[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2S/c22-21(23,24)14-7-5-13(6-8-14)12-28-19(29)17-18(16(26-28)15-4-3-11-30-15)31-20(25-17)27-9-1-2-10-27/h3-8,11H,1-2,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFOKYFRFVAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.